1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine
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Overview
Description
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the nucleophilic addition and dehydration processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methodologies, such as microwave-assisted reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Known for its antioxidant and anti-inflammatory activities.
1-Cyanoacetyl-3,5-dimethylpyrazole: Used as a cyanoacetylating agent in organic synthesis.
Uniqueness
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine stands out due to its dual pyrazole ring structure, which enhances its chemical reactivity and potential biological activities. This unique structure allows for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-5-9(2)15(13-8)4-3-14-7-10(11)6-12-14/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
RAZUDKSHROTXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCN2C=C(C=N2)N)C |
Origin of Product |
United States |
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